molecular formula C21H17F3N2O3 B2451138 N-(4-Methoxyphenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide CAS No. 338977-43-8

N-(4-Methoxyphenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide

Cat. No. B2451138
CAS RN: 338977-43-8
M. Wt: 402.373
InChI Key: LMTIAWYFMBYBEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methoxyphenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C21H17F3N2O3 and its molecular weight is 402.373. The purity is usually 95%.
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Scientific Research Applications

Met Kinase Inhibitor

N-(4-Methoxyphenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide has been identified as a potent and selective Met kinase inhibitor. Modifications to the pyridine and pyridone positions of this compound have led to improved enzyme potency and aqueous solubility, making it a candidate for use in tumor stasis in Met-dependent human gastric carcinoma models. Due to its promising in vivo efficacy and safety profiles, it has advanced into clinical trials (Schroeder et al., 2009).

Potential Analgesic Properties

Research into the chemical modification of the pyridine moiety of similar compounds suggests potential for optimizing biological properties, including analgesic effects. Specifically, a study focusing on para-substituted derivatives of a related compound demonstrated increased biological activity, suggesting potential applications in pain management (Ukrainets et al., 2015).

Factor Xa Inhibition

Another application is in the inhibition of blood coagulation factor Xa. Cyclization of certain molecular structures related to this compound, while retaining a p-methoxyphenyl group, has led to the development of inhibitors with high potency and efficacy, such as apixaban. These developments are significant in the context of anticoagulant therapies (Pinto et al., 2007).

Molecular Structure and Antineoplastic Potential

The molecular structure and conformation of closely related compounds have been studied for their potential as antineoplastic agents. The crystal structure analysis and computational methods employed in these studies contribute to understanding the biological activity and potential therapeutic applications of these compounds (Banerjee et al., 2002).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O3/c1-29-17-10-8-16(9-11-17)25-19(27)18-3-2-12-26(20(18)28)13-14-4-6-15(7-5-14)21(22,23)24/h2-12H,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTIAWYFMBYBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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